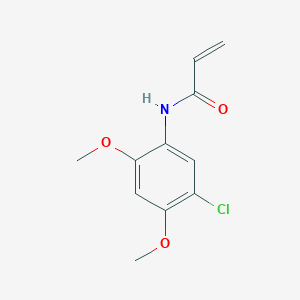

N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(5-chloro-2,4-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-4-11(14)13-8-5-7(12)9(15-2)6-10(8)16-3/h4-6H,1H2,2-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXSCAYAPIDSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C=C)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C17H16ClNO3

- Molecular Weight : 317.8 g/mol

- IUPAC Name : (E)-3-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide

- SMILES Representation :

VSFNRFLSPYSJJE-BJMVGYQFSA-N

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The chloro group and the methoxy substituents on the phenyl rings may enhance binding affinity and specificity towards these targets, leading to modulation of their activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound possesses notable anti-inflammatory properties. In vivo experiments indicated that this compound significantly alleviated symptoms in models of ulcerative colitis induced by dextran sodium sulfate (DSS). The compound exhibited excellent safety profiles during acute toxicity tests, suggesting its potential for therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies revealed that it effectively inhibited the growth of gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl rings could enhance antimicrobial efficacy .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Ulcerative Colitis Model

A study conducted on mice with DSS-induced ulcerative colitis showed that administration of this compound resulted in a marked reduction in disease severity scores and inflammatory markers. Histological analysis confirmed reduced mucosal damage compared to control groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various cinnamamides, this compound was among the most potent compounds tested against S. aureus and MRSA, demonstrating a significant reduction in bacterial load at low concentrations .

Research Findings

The compound's efficacy appears to be linked to its structural features. The presence of the chloro group enhances lipophilicity, which may facilitate better membrane penetration and target interaction. Additionally, SAR studies suggest that further modifications could optimize its pharmacological properties for specific therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(5-Chloro-2,4-dimethoxyphenyl)prop-2-enamide

- Molecular Formula: C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- Structure : Features a prop-2-enamide (acrylamide) backbone linked to a 5-chloro-2,4-dimethoxyphenyl aromatic ring. The chloro and methoxy groups at positions 5, 2, and 4 confer distinct electronic and steric properties.

Key Applications : Primarily utilized in medicinal chemistry research, particularly in synthesizing analogs targeting nicotinic receptors or anti-inflammatory agents .

Comparison with Structural Analogs

Anti-Inflammatory Acrylamides from Lycium Species

Several acrylamide derivatives isolated from Lycium yunnanense and Lycium barbarum exhibit structural similarities and anti-inflammatory activity:

Key Observations :

- Substituent Impact : Hydroxyl groups enhance anti-inflammatory activity, as seen in Lycium compounds . The target compound lacks hydroxyl groups but includes chloro and methoxy substituents, which may reduce polarity and alter receptor binding.

- Activity Gap : The target compound’s activity remains uncharacterized, but structural analogs with hydroxyl groups show IC₅₀ values comparable to the positive control (quercetin, IC₅₀ = 17.21 μM).

Positional Isomers and Halogen Variations

Key Observations :

- Functional Group Variation: Introduction of a cyano group (electron-withdrawing) and a furan ring (as in ) increases molecular weight and hydrophobicity, likely modifying pharmacokinetic properties.

Functional Group Replacements

Key Observations :

Physicochemical Properties

Key Observations :

- The target compound’s lower molecular weight and methoxy groups suggest moderate lipophilicity, favoring membrane permeability.

- Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.